The synthesis of tivozanib involves several steps to produce its hydrochloride monohydrate form. The primary synthetic route includes the following:
Tivozanib has a complex molecular structure characterized by several functional groups:
Tivozanib primarily undergoes metabolic reactions rather than significant chemical transformations under standard laboratory conditions. The main metabolic pathways include:
These reactions are facilitated by enzymes such as cytochrome P450, particularly CYP3A4, which plays a crucial role in its metabolism.
Tivozanib functions by selectively inhibiting the phosphorylation of vascular endothelial growth factor receptors, which prevents the activation of downstream signaling pathways responsible for angiogenesis. This inhibition leads to:
The drug's potency is reflected in its low IC50 values (0.16–0.24 nmol/L for VEGFR-1, -2, and -3), indicating its effectiveness at low concentrations .
Tivozanib is primarily used in clinical settings for treating advanced renal cell carcinoma, especially in patients who have previously undergone systemic therapies without success. Its ability to inhibit angiogenesis makes it a valuable therapeutic option in oncology, particularly for tumors that rely on vascular growth for progression.
Additionally, ongoing research is exploring its potential applications in other malignancies where angiogenesis plays a critical role .
The inaugural synthesis of tivozanib, reported by Kubo et al., employed a seven-step sequence starting from veratrole (1,2-dimethoxybenzene) with an overall yield of 28.1% [5] [6]. The route proceeded as follows:
Scale-Up Limitations:
Table 1: Original vs. Optimized Tivozanib Synthesis
Parameter | Original Route (Kubo et al.) | Optimized Route (Wang et al.) |
---|---|---|
Starting Material | Veratrole | 3,4-Dimethoxyaniline |
Number of Steps | 7 | 5–6 |
Overall Yield | 28.1% | 35–37% |
Chlorination Reagent | PCl₃ (neat) | POCl₃/DMF (catalytic) |
Nitration Method | HNO₃/H₂SO₄ | HNO₃/propionic acid |
Early routes used chloroform as a solvent with AlCl₃ catalysis, but hydrolysis during workup caused yield variability (65–70%). Switching to toluene as solvent and zinc chloride catalysis improved reproducibility and eliminated aqueous quenching:
Cyclization of 3,4-dimethoxyaniline with ethyl formate or dimethylformamide dimethyl acetal (DMF-DMA) formed the quinoline core. Key innovations:
Table 2: Catalyst Screening for Friedel-Crafts Acylation
Catalyst | Solvent | Temperature (°C) | Yield (%) | Impurities |
---|---|---|---|---|
AlCl₃ | CHCl₃ | 25 | 68 | 12% |
ZnCl₂ | Toluene | 80 | 92 | <3% |
FeCl₃ | Xylene | 120 | 75 | 8% |
None | Toluene | 110 | 45 | 25% |
The original PCl₃ chlorination (110°C, neat) produced corrosive HCl gas and phosphorous wastes. Modern approaches include:
Ether formation between 4-chloro-6,7-dimethoxyquinoline and 2-chloro-4-hydroxyaniline initially used high-boiling solvents like DMSO, causing decomposition. Optimized conditions:
Final urea coupling employed phenyl chloroformate activation, but residual solvents degraded electrophiles. Solutions included:
Table 3: Solvent Impact on Quinoline Cyclization
Solvent | Boiling Point (°C) | Reaction Time (h) | Quinoline Yield (%) |
---|---|---|---|
Ethanol | 78 | 12 | 75 |
DMF | 153 | 6 | 85 |
DMA | 165 | 5 | 92 |
NMP | 202 | 4 | 90 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7